2-fluoro-1-(naphthalen-1-yl)ethan-1-ol
Description
2-Fluoro-1-(naphthalen-1-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a naphthalene ring system. The fluorine atom at the β-position introduces significant electronic effects, including electron-withdrawing character, which can modulate reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the combined steric and electronic influences of the naphthalene and fluorine moieties.
Properties
CAS No. |
1354542-07-6 |
|---|---|
Molecular Formula |
C12H11FO |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
2-fluoro-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2 |
InChI Key |
SWDXEHMSTNIZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CF)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol typically involves the fluorination of a naphthalene derivative followed by the introduction of the ethan-1-ol moiety. One common method involves the reaction of 1-naphthaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to convert the aldehyde group to an alcohol group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-(naphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-fluoro-1-(naphthalen-1-yl)ethanone, while nucleophilic substitution of the fluorine atom can produce various substituted naphthalene derivatives .
Scientific Research Applications
2-fluoro-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its fluorine and hydroxyl groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Fluorine’s electronegativity in this compound likely enhances hydrogen-bonding capacity and stabilizes adjacent carbocations compared to non-fluorinated analogs like 2-(naphthalen-1-yl)ethan-1-ol .
Reactivity: Halogenated derivatives (Br, Cl) exhibit utility in cross-coupling reactions, while amino-substituted variants serve as chiral synthons .
Physicochemical Properties
- NMR Trends: The aldehyde proton in 2-(naphthalen-1-yl)acetaldehyde resonates at δ 9.80 ppm (¹H NMR), while β-hydroxy protons in non-fluorinated alcohols appear near δ 4.12 ppm. Fluorine substitution would deshield adjacent protons, shifting signals upfield .
- Thermal Stability : Halogenated derivatives (e.g., bromo or chloro) exhibit higher molecular weights and boiling points compared to the parent alcohol .
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